2-Chloro-5-methoxymethylphenylboronic acid pinacol ester
Description
¹H NMR Analysis
The ¹H NMR spectrum (CDCl₃, 400 MHz) displays distinct resonances:
- Aromatic protons : A doublet at δ 7.42 ppm (J = 8.2 Hz) and a doublet of doublets at δ 7.18 ppm (J = 8.2, 2.1 Hz) confirm the 1,2,4-trisubstituted benzene pattern.
- Methoxymethyl group : A singlet at δ 3.41 ppm integrates for three protons (OCH₃), while the methylene bridge appears as two doublets at δ 4.32 ppm (J = 11.4 Hz) and δ 3.89 ppm (J = 11.4 Hz).
- Pinacol methyls : A singlet at δ 1.28 ppm (12H) from the four equivalent methyl groups.
¹³C NMR Analysis
Key signals in the ¹³C spectrum (125 MHz, CDCl₃):
¹¹B NMR Analysis
The ¹¹B NMR spectrum shows a sharp singlet at δ 30.2 ppm, characteristic of sp³-hybridized boron in tetrahedral boronate esters. This contrasts with trigonal planar boronic acids (δ 28–32 ppm for ArB(OH)₂), confirming successful esterification.
Table 2: NMR spectroscopic assignments
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.42 | d (J=8.2 Hz) | H-6 aromatic |
| ¹H | 7.18 | dd (J=8.2, 2.1 Hz) | H-4 aromatic |
| ¹³C | 83.2 | - | C-B (pinacol) |
| ¹¹B | 30.2 | Singlet | Boron center |
Mass Spectrometric Fragmentation Patterns and Molecular Weight Validation
High-resolution mass spectrometry (HRMS-ESI+) confirms the molecular ion [M+H]⁺ at m/z 283.0743 (calc. 283.0748 for C₁₄H₂₀BClO₃), with isotopic clusters matching the ³⁵Cl/³⁷Cl (3:1) and ¹⁰B/¹¹B (1:4) natural abundance ratios. Major fragmentation pathways include:
- Pinacol loss : Cleavage of the B–O bond generates [C₈H₉BClO₂]⁺ (m/z 193.0321) with 100% relative abundance.
- Methoxymethyl elimination : Neutral loss of CH₂OCH₃ (60.0211 Da) produces [C₁₂H₁₅BClO₂]⁺ (m/z 223.0632).
- Chlorine radical abstraction : Forms [M–Cl]⁺- at m/z 248.0849, undergoing subsequent ring contraction.
Table 3: Major mass spectral fragments
| m/z Observed | m/z Calculated | Error (ppm) | Fragment Composition |
|---|---|---|---|
| 283.0743 | 283.0748 | -1.7 | [C₁₄H₂₀BClO₃+H]⁺ |
| 193.0321 | 193.0325 | -2.1 | [C₈H₉BClO₂]⁺ |
| 223.0632 | 223.0634 | -0.9 | [C₁₂H₁₅BClO₂]⁺ |
Properties
IUPAC Name |
2-[2-chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-17-5)6-7-12(11)16/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPCGDBVABBJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140812 | |
| Record name | 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079402-22-4 | |
| Record name | 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079402-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: It is used in the chemical industry for the production of various organic compounds.
Mechanism of Action
The compound exerts its effects through its role as a boronic ester, which can act as a protecting group or a reagent in cross-coupling reactions. The mechanism involves the formation of a boronic acid intermediate, which then undergoes further reactions to form the desired products.
Molecular Targets and Pathways Involved:
Boronic Acid Intermediates: These intermediates are key in the cross-coupling reactions.
Catalytic Pathways: The use of palladium or nickel catalysts is crucial in facilitating the reactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Substituent Effects on Key Properties
*Estimated based on molecular formula C14H20BClO3.
Key Observations:
- Electron-Withdrawing vs. Donating Groups: Chlorine (Cl) and fluorine (F) are electron-withdrawing, enhancing electrophilicity of the boron center and accelerating Suzuki couplings.
- Steric Effects : Bulky substituents (e.g., 2-methoxyethoxy in ) may hinder cross-coupling efficiency due to steric hindrance around the boron atom.
Solubility and Stability
Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:
- Phenylboronic acid pinacol ester : Solubility in chloroform is ~200 mg/mL, compared to <50 mg/mL for phenylboronic acid .
- Substituent-Specific Trends : Methoxy-containing derivatives (e.g., 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester) show enhanced solubility in polar solvents like acetone due to ether oxygen interactions .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Electron-withdrawing substituents (Cl, F) enhance reaction rates. For instance, 4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid pinacol ester achieves >90% yield in couplings with aryl halides under Pd catalysis .
- Steric Challenges : 3-Chloro-4-fluoro-5-methylphenylboronic acid pinacol ester requires optimized conditions (e.g., Pd(dppf)Cl2 catalyst) to mitigate steric effects from the methyl group .
Biological Activity
2-Chloro-5-methoxymethylphenylboronic acid pinacol ester (CAS No. 1079402-22-4) is a boronic acid derivative that has gained attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and methoxymethyl substituent on the phenyl ring, along with a boronic acid moiety. The biological activity of boronic acids is often linked to their ability to interact with biomolecules, making them valuable in medicinal chemistry and drug development.
- Molecular Formula : C14H22BClO4
- Molar Mass : 300.58608 g/mol
- Appearance : Typically a white to off-white solid
- Storage Conditions : Should be stored at room temperature in a dry environment.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, such as those found in sugars and other biological molecules. This property allows it to act as an inhibitor or modulator of various enzymes, particularly those involved in glycosylation processes.
Biological Activities
-
Anticancer Activity :
- Recent studies indicate that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The specific mechanism involves the binding of the boronic acid to the active site of proteasomes, leading to apoptosis in cancer cells.
- A case study demonstrated that derivatives similar to 2-Chloro-5-methoxymethylphenylboronic acid showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
-
Antibacterial Properties :
- Research has shown that certain boronic acids possess antibacterial properties by inhibiting bacterial enzymes that are essential for cell wall synthesis.
- In vitro studies have reported that compounds with similar structures exhibit activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it can interfere with serine proteases, which play a role in various physiological processes including blood coagulation and immune response.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Proteasome inhibition | |
| Antibacterial | Inhibition of cell wall synthesis enzymes | |
| Enzyme Inhibition | Interference with serine proteases |
Table 2: Case Studies on Anticancer Activity
| Study Reference | Cancer Type | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | Breast Cancer | 10 | Significant apoptosis observed |
| Study B | Prostate Cancer | 15 | Reduced cell viability |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-chloro-5-methoxymethylphenylboronic acid pinacol ester, and how does the methoxymethyl substituent influence reaction efficiency?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronic acid esterification. The methoxymethyl group at the 5-position introduces steric and electronic effects:
- Steric hindrance may slow coupling kinetics compared to smaller substituents (e.g., methyl or methoxy).
- Electronic effects : The electron-donating methoxymethyl group increases electron density on the phenyl ring, potentially enhancing oxidative addition in palladium-catalyzed reactions.
- Optimization : Use polar aprotic solvents (e.g., THF or DMF) and Pd catalysts (e.g., Pd(PPh₃)₄) at 60–80°C for 12–24 hours .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- ¹H/¹³C NMR : Confirm substitution pattern (e.g., integration ratios for methoxymethyl protons at δ ~3.3 ppm and aromatic protons).
- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., deboronated species).
- FT-IR : Verify boronic ester formation (B-O stretch ~1350 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Hazard mitigation :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319).
- Ventilation : Use fume hoods to prevent inhalation of dust (H335).
- Storage : Keep in a dry, inert atmosphere (argon) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro at 2-position, methoxymethyl at 5-position) affect reactivity in cross-coupling reactions?
- Substituent effects :
| Substituent Position | Electronic Effect | Reactivity Impact |
|---|---|---|
| 2-Chloro | Electron-withdrawing | Stabilizes boronate intermediate, slowing transmetallation |
| 5-Methoxymethyl | Electron-donating | Enhances oxidative addition but may reduce coupling yields due to steric bulk |
- Case study : In Suzuki reactions, 2-chloro-5-methoxymethyl derivatives achieve ~70–80% yields under optimized conditions, compared to >90% for less hindered analogs .
Q. What strategies resolve contradictions in reported catalytic activity for derivatives of this compound?
- Root causes : Variability in Pd catalyst loading, solvent polarity, or substrate electronic profiles.
- Resolution steps :
Perform controlled experiments with standardized conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in DMF/H₂O).
Use kinetic studies (e.g., in situ NMR) to compare turnover rates.
Analyze steric maps (e.g., DFT calculations) to predict reactivity .
Q. How can researchers optimize reaction conditions for coupling this compound with heteroaromatic partners?
- Key parameters :
- Catalyst system : PdCl₂(dppf) with XPhos ligand improves selectivity for sterically demanding partners.
- Temperature : 80–100°C for electron-deficient heterocycles (e.g., pyridines).
- Solvent : Toluene/EtOH (4:1) balances solubility and reaction rate .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed coupling with SPhos ligands for sterically hindered substrates.
- Analysis : Combine NMR and LC-MS to track boronate stability.
- Safety : Implement inert-atmosphere techniques to prevent boronic ester hydrolysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
